molecular formula C7H13NS B1373850 Octahydrocyclopenta[b]thiomorpholine CAS No. 30196-20-4

Octahydrocyclopenta[b]thiomorpholine

Cat. No.: B1373850
CAS No.: 30196-20-4
M. Wt: 143.25 g/mol
InChI Key: IJJUBIFQLYZYPO-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[b]thiomorpholine is a heterocyclic organic compound with the molecular formula C7H13NS It features a unique structure comprising a fused five-membered and six-membered ring system, incorporating both nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Octahydrocyclopenta[b]thiomorpholine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-dibromobutane with thiourea in the presence of a base can yield the desired compound. The reaction typically proceeds as follows:

    Step 1: 1,4-dibromobutane reacts with thiourea in an alcoholic solvent.

    Step 2: The intermediate product undergoes cyclization upon heating, forming this compound.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiols or amines, depending on the specific conditions and reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the reactants.

Scientific Research Applications

Octahydrocyclopenta[b]thiomorpholine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which octahydrocyclopenta[b]thiomorpholine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of both nitrogen and sulfur atoms allows for diverse binding interactions, which can be exploited in drug design.

Comparison with Similar Compounds

    Thiomorpholine: A simpler analog lacking the fused ring system.

    Piperidine: A six-membered ring containing a nitrogen atom, similar in some respects but lacking sulfur.

    Morpholine: Contains both nitrogen and oxygen in a six-membered ring, offering different chemical properties.

Uniqueness: Octahydrocyclopenta[b]thiomorpholine’s fused ring system and the presence of both nitrogen and sulfur atoms provide unique chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions or stability.

Properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]thiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJUBIFQLYZYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)SCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydrocyclopenta[b]thiomorpholine
Reactant of Route 2
Octahydrocyclopenta[b]thiomorpholine
Reactant of Route 3
Octahydrocyclopenta[b]thiomorpholine
Reactant of Route 4
Octahydrocyclopenta[b]thiomorpholine
Reactant of Route 5
Octahydrocyclopenta[b]thiomorpholine
Reactant of Route 6
Octahydrocyclopenta[b]thiomorpholine

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